molecular formula C12H12N2OS B12882624 6-Methoxy-2-methylquinoline-4-carbothioamide CAS No. 62078-02-8

6-Methoxy-2-methylquinoline-4-carbothioamide

Cat. No.: B12882624
CAS No.: 62078-02-8
M. Wt: 232.30 g/mol
InChI Key: HNOXEUCLCCUBGU-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylquinoline-4-carbothioamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methylquinoline-4-carbothioamide typically involves the reaction of 6-methoxy-2-methylquinoline with a suitable thiocarbamoylating agent. One common method is the reaction of 6-methoxy-2-methylquinoline with thiocarbonyldiimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methylquinoline-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.

    Substitution: The methoxy and methyl groups on the quinoline ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-2-methylquinoline-4-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methylquinoline-4-carbothioamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methylquinoline: A precursor to the carbothioamide derivative with similar structural features.

    6-Methoxy-2-methylquinoline-4-carboxylic acid: Another derivative with a carboxylic acid group instead of a carbothioamide group.

    6-Methoxyquinoline: A simpler quinoline derivative with only a methoxy group.

Uniqueness

6-Methoxy-2-methylquinoline-4-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62078-02-8

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

6-methoxy-2-methylquinoline-4-carbothioamide

InChI

InChI=1S/C12H12N2OS/c1-7-5-10(12(13)16)9-6-8(15-2)3-4-11(9)14-7/h3-6H,1-2H3,(H2,13,16)

InChI Key

HNOXEUCLCCUBGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OC)C(=S)N

Origin of Product

United States

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